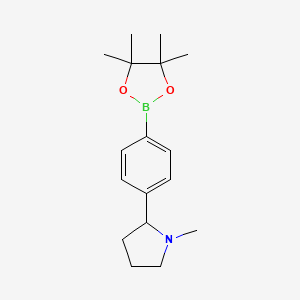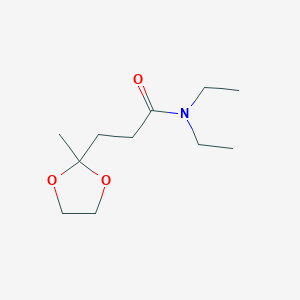
n,n-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide is an organic compound with the molecular formula C11H21NO3 It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide typically involves the reaction of diethylamine with 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .
化学反応の分析
Types of Reactions
N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, altering the compound’s properties.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate or biochemical tool.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.
作用機序
The mechanism of action of N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide involves its interaction with specific molecular targets. The dioxolane ring and amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved .
類似化合物との比較
Similar Compounds
N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide: The target compound.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethan-1-ol: A similar compound with a different functional group.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific combination of a dioxolane ring and an amide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
特性
CAS番号 |
6942-24-1 |
|---|---|
分子式 |
C11H21NO3 |
分子量 |
215.29 g/mol |
IUPAC名 |
N,N-diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide |
InChI |
InChI=1S/C11H21NO3/c1-4-12(5-2)10(13)6-7-11(3)14-8-9-15-11/h4-9H2,1-3H3 |
InChIキー |
GKSDURLVKMHRKY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)CCC1(OCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


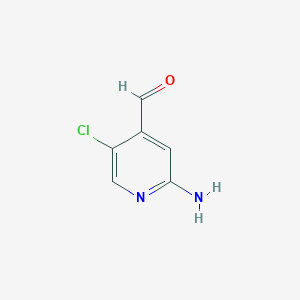


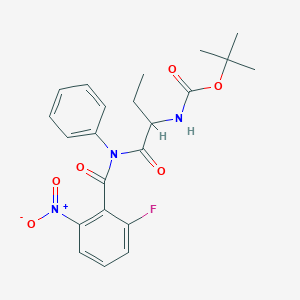
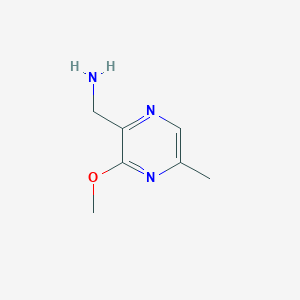
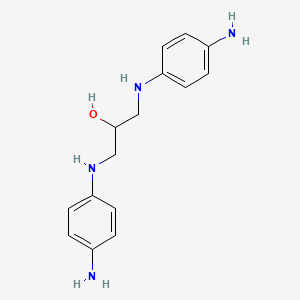
![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
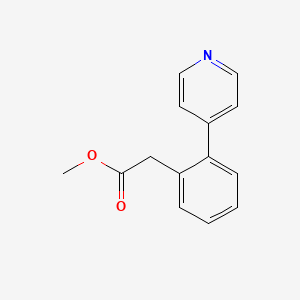
![4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide](/img/structure/B13990256.png)
![1-Bromo-4-[(methylsulfanyl)methoxy]benzene](/img/structure/B13990257.png)

